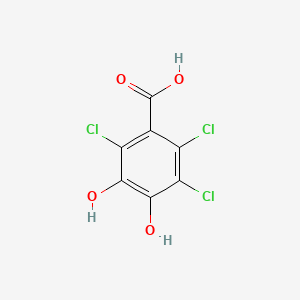
Benzoic acid, 2,3,6-trichloro-4,5-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- is an organic compound with the molecular formula C7H3Cl3O4 It is a derivative of benzoic acid, where three chlorine atoms and two hydroxyl groups are substituted at specific positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- typically involves the chlorination of benzoic acid followed by hydroxylation. One common method is the chlorination of benzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting trichlorobenzoic acid is then subjected to hydroxylation using a strong oxidizing agent like potassium permanganate or hydrogen peroxide under acidic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled chlorination and hydroxylation reactions in large reactors, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms or hydroxyl groups, leading to simpler benzoic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Chlorine (Cl2), bromine (Br2), or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones and other oxidized benzoic acid derivatives.
Reduction: Simpler benzoic acid derivatives with fewer chlorine atoms or hydroxyl groups.
Substitution: Various substituted benzoic acids depending on the reagents used.
Applications De Recherche Scientifique
Benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membranes, and interfere with cellular signaling pathways. Its antimicrobial properties are attributed to its ability to disrupt the cell walls of bacteria and fungi, leading to cell death .
Comparaison Avec Des Composés Similaires
2,3,6-Trichlorobenzoic acid: Similar in structure but lacks the hydroxyl groups.
2,4,6-Trichlorobenzoic acid: Another trichlorinated derivative with different substitution positions.
2,3,5-Trichlorobenzoic acid: Similar trichlorinated compound with different substitution positions.
Uniqueness: Benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- is unique due to the presence of both chlorine atoms and hydroxyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various chemical reactions and applications .
Propriétés
Numéro CAS |
99165-96-5 |
|---|---|
Formule moléculaire |
C7H3Cl3O4 |
Poids moléculaire |
257.5 g/mol |
Nom IUPAC |
2,3,6-trichloro-4,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C7H3Cl3O4/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h11-12H,(H,13,14) |
Clé InChI |
FAFLWTPCSJXFSP-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)Cl)O)O)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine](/img/structure/B13405145.png)

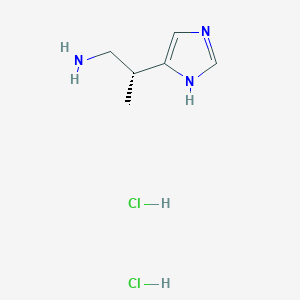

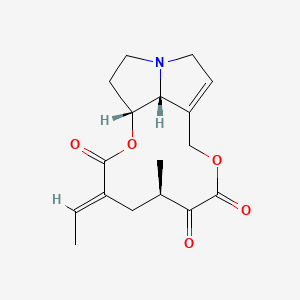

![[(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13405171.png)
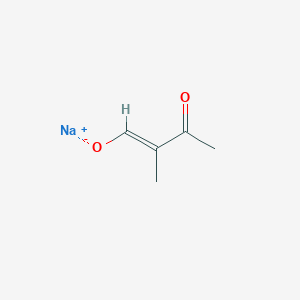
![[2-[2-Chloro-4-(trifluoromethyl)anilino]-3-methylbutyl] 2-cyano-2-(4-phenoxyphenyl)acetate](/img/structure/B13405185.png)


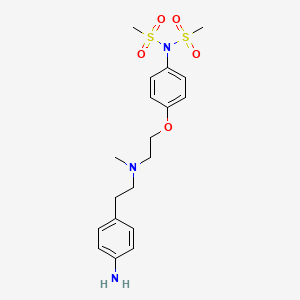
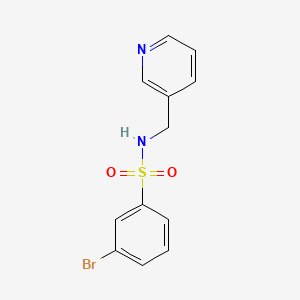
![3-(2-amino-2-oxoethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B13405207.png)
